molecular formula C8H7N3O2 B1597244 6-Amino-1H-quinazoline-2,4-dione CAS No. 54243-58-2

6-Amino-1H-quinazoline-2,4-dione

Cat. No. B1597244
CAS RN: 54243-58-2
M. Wt: 177.16 g/mol
InChI Key: SDUUYVWJDAEWSE-UHFFFAOYSA-N
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Description

6-Amino-1H-quinazoline-2,4-dione , also known as 6-aminoquinazoline-2,4(1H,3H)-dione , is a heterocyclic compound with a quinazoline ring system. It contains two nitrogen atoms in the six-membered aromatic ring fused to a benzene ring. Quinazoline derivatives have attracted attention due to their potential therapeutic applications in various diseases .


Synthesis Analysis

The synthesis of 6-amino-quinazoline-2,4-dione involves various methods, including cyclization reactions, condensations, and modifications of existing quinazoline scaffolds. Researchers have explored diverse synthetic routes to obtain this compound, aiming for improved yields and purity. These synthetic strategies are essential for producing sufficient quantities for further investigation .


Molecular Structure Analysis

The molecular structure of 6-amino-quinazoline-2,4-dione consists of a quinazoline core with an amino group (NH₂) at the 6-position and a carbonyl group (C=O) at the 2,4-positions. The arrangement of these functional groups influences its biological activity and interactions with target proteins. Understanding the three-dimensional structure aids in rational drug design and optimization .


Chemical Reactions Analysis

6-Amino-quinazoline-2,4-dione participates in various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations. Researchers have explored its reactivity with different electrophiles, leading to the synthesis of novel derivatives. These reactions play a crucial role in expanding the compound’s chemical space and exploring its potential as a drug candidate .


Physical And Chemical Properties Analysis

  • Physical Properties :
    • Melting Point : The melting point of 6-amino-quinazoline-2,4-dione is approximately :

Mechanism of Action

The exact mechanism of action for 6-amino-quinazoline-2,4-dione depends on its specific interactions with biological targets. Some studies suggest that it may act as an enzyme inhibitor, receptor modulator, or signaling pathway regulator. Further investigations are needed to elucidate its precise mode of action and identify relevant cellular pathways .

properties

IUPAC Name

6-amino-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,9H2,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUUYVWJDAEWSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360772
Record name 6-Amino-1H-quinazoline-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54243-58-2
Record name 6-Amino-1H-quinazoline-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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